

Bolazine's Impact on Muscle Tissue: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bolazine**

Cat. No.: **B1629328**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

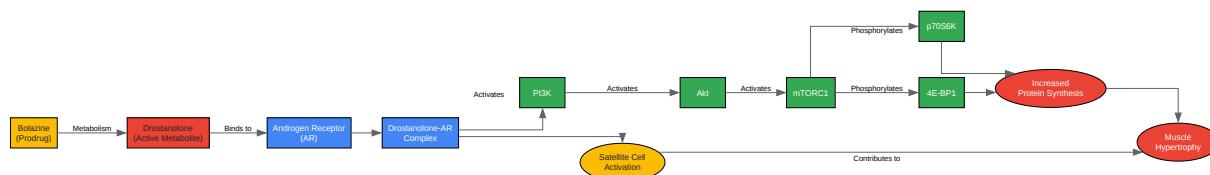
Executive Summary

Bolazine, a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone (DHT). Structurally, it is a unique dimer of drostanolone, to which it reportedly acts as a prodrug.^[1] While **Bolazine** itself was never marketed for medical use, its esterified form, **bolazine** capronate (brand name Roxilon Inject), was designed for intramuscular administration.^[1] This guide provides a comprehensive technical overview of the known and inferred effects of **Bolazine** on muscle tissue, drawing upon data from its active metabolite, drostanolone, and the broader class of androgens. The primary mechanism of action is through the androgen receptor (AR), leading to downstream signaling cascades that promote muscle protein synthesis and hypertrophy.

Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Name	2 α -methyl-5 α -androstan-17 β -ol-3-one azine	[1]
Synonyms	Bolazine, Bolazina, Bolazinum, 17beta-Hydroxy-2alpha-methyl-5alpha-androstan-3-one azine	[2]
Molecular Formula	C40H64N2O2	[2]
Molar Mass	604.96 g/mol	[2]
Prodrug Form	Bolazine Caproate (Roxilon Inject)	[1]

Mechanism of Action on Muscle Tissue


As a prodrug to drostanolone, **Bolazine**'s effects on muscle tissue are mediated through the binding and activation of the androgen receptor (AR).[\[1\]](#) Drostanolone, a potent DHT derivative, is known to have a strong binding affinity for the AR. The activated AR-ligand complex translocates to the cell nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle growth.

Signaling Pathways

The anabolic effects of androgens like drostanolone are primarily mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of muscle protein synthesis.

- PI3K/Akt Activation: Upon AR activation, a direct interaction with the p85 α regulatory subunit of PI3K can occur, leading to its activation and the subsequent phosphorylation of Akt.
- mTORC1 Activation: Activated Akt phosphorylates and activates mTOR complex 1 (mTORC1), a key signaling hub for cell growth.
- Protein Synthesis Initiation: mTORC1 then phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which

directly initiate the translation of proteins essential for muscle hypertrophy.

[Click to download full resolution via product page](#)

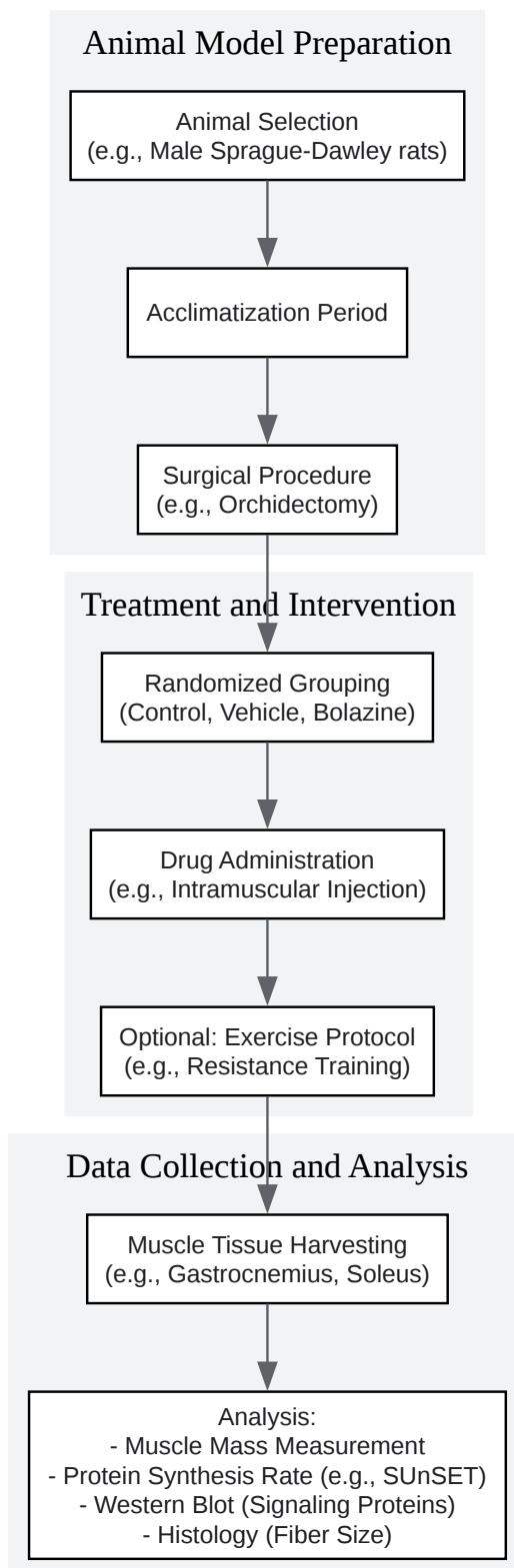
Androgen receptor signaling cascade.

Role of Satellite Cells

Androgens have been shown to increase the number of satellite cells, which are muscle stem cells crucial for muscle repair and growth. Activation of satellite cells contributes to muscle hypertrophy by providing additional myonuclei to growing muscle fibers, thereby increasing their capacity for protein synthesis.

Quantitative Data on Anabolic and Androgenic Effects

Specific, peer-reviewed quantitative data on the anabolic and androgenic effects of **Bolazine** on muscle tissue are not readily available in the scientific literature. However, a non-academic source reports the anabolic to androgenic ratio for **Bolazine** Caproate.


Compound	Anabolic Rating	Androgenic Rating	Reference(s)
Bolazine Caproate	62-130	25-40	[3]

Note: This data is from a non-peer-reviewed source and should be interpreted with caution.

For comparison, the parent compound, testosterone, has an anabolic:androgenic ratio of 100:100. The reported values for **Bolazine** Caproate suggest a moderate anabolic potential with a lower androgenic effect.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating **Bolazine** are scarce. However, based on general methodologies for assessing the effects of androgens on muscle tissue in animal models, a typical protocol would involve the following steps.

[Click to download full resolution via product page](#)

A typical experimental workflow.

Animal Model

- Species: Male Sprague-Dawley or Wistar rats are commonly used.
- Surgical Preparation: Orchidectomy (castration) is often performed to eliminate endogenous testosterone production, allowing for the specific effects of the administered androgen to be studied. A sham operation is performed on control groups.

Drug Administration

- Compound: **Bolazine** or **Bolazine** Caproate.
- Vehicle: A suitable vehicle for intramuscular injection, such as sesame oil.
- Dosage and Frequency: Doses would be determined based on the desired anabolic effect and administered at regular intervals.

Muscle Tissue Analysis

- Muscle Mass: Wet weight of dissected muscles (e.g., gastrocnemius, soleus, levator ani) is measured.
- Protein Synthesis Rate: Techniques like the surface sensing of translation (SUnSET) method, which uses puromycin incorporation, can quantify the rate of protein synthesis.
- Western Blotting: To analyze the phosphorylation status and total protein levels of key signaling molecules in the Akt/mTOR pathway (e.g., Akt, mTOR, p70S6K, 4E-BP1).
- Histology: Muscle cross-sections are stained (e.g., with hematoxylin and eosin) to measure muscle fiber cross-sectional area (CSA).

Androgen Receptor Binding Assay

A competitive binding assay can be used to determine the binding affinity of **Bolazine** (or its active metabolite) to the androgen receptor.

- Principle: This assay measures the ability of the test compound to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the AR.

- Procedure:
 - Prepare a source of AR (e.g., cytosol from rat prostate tissue).
 - Incubate the AR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (**Bolazine**/Drostanolone).
 - Separate the bound from the unbound radioligand.
 - Measure the radioactivity of the bound fraction.
 - Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is used to determine the binding affinity (Ki).

Conclusion

Bolazine, as a prodrug to drostanolone, is presumed to exert its anabolic effects on muscle tissue through the well-established androgen receptor-mediated signaling pathways, primarily involving the activation of the PI3K/Akt/mTOR cascade. This leads to an increase in muscle protein synthesis and subsequent hypertrophy. While a definitive anabolic-to-androgenic ratio has been reported, the lack of peer-reviewed, quantitative data from controlled studies on **Bolazine** itself necessitates a degree of extrapolation from data on drostanolone and other androgens. Further research is required to fully elucidate the specific pharmacological profile and effects of **Bolazine** on muscle tissue. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fitlevel.uk [fitlevel.uk]
- To cite this document: BenchChem. [Bolazine's Impact on Muscle Tissue: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1629328#bolazine-effects-on-muscle-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com